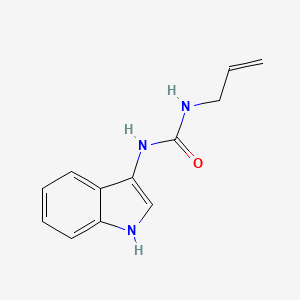

1-allyl-3-(1H-indol-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-allyl-3-(1H-indol-3-yl)urea” is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.256. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole scaffold, which is a common nitrogen-based heterocyclic structure . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Synthesis Innovations in Organic Chemistry

Recent advancements in organic synthesis techniques have leveraged compounds similar to 1-allyl-3-(1H-indol-3-yl)urea for creating complex organic structures. The development of new synthetic routes, including the use of catalysis and novel reaction conditions, has expanded the utility of such compounds in creating pharmacologically active molecules and materials with unique properties.

Catalyzed Intramolecular Reactions : The Ag-catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates presents a method for synthesizing indole-cyclic urea fused derivatives. This process, involving a double cyclization from aminophenyl propargyl alcohols, showcases the compound's role in facilitating complex bond constructions (Rajesh, Puri, Kant, & Reddy, 2017).

Allylic C-H Amination : Another approach involves Pd(II)-catalyzed allylic C-H amination for preparing 1,2- and 1,3-cyclic ureas. By fine-tuning substrate and catalyst conditions, this method enables the synthesis of a variety of cyclic ureas from previously unexplored terminal olefins (Nishikawa, Kimura, Kato, Yamazaki, & Hara, 2015).

Photoirradiation in Radical Allylation : The use of photoirradiation to catalytically introduce an allyl group at nonacidic C(sp3)-H bonds represents a significant advance. This method demonstrates the compound's potential in chemoselective allylation under neutral conditions, offering a single-step process for modifying a variety of substrates (Kamijo, Kamijo, Maruoka, & Murafuji, 2016).

1,3-diaza-Claisen Rearrangements : Research on tertiary allylic amines undergoing formal 1,3-diaza-Claisen rearrangements to yield highly substituted ureas highlights another dimension of chemical transformations enabled by similar compounds. The process indicates the efficiency of electron-withdrawing groups in promoting these rearrangements (Aranha, Bowser, & Madalengoitia, 2009).

Antibacterial Compound Synthesis : The creation of ureides from Baylis-Hillman derivatives and their subsequent evaluation for antibacterial activity represents an application in medicinal chemistry. This synthesis pathway involves cyclization reactions leading to compounds with potential as antibacterial agents (Nag, Pathak, Kumar, Shukla, & Batra, 2006).

Future Directions

The future directions for research on “1-allyl-3-(1H-indol-3-yl)urea” could involve exploring its synthesis methods, chemical reactions, and potential biological activities. Given the importance of indole derivatives in medicinal chemistry , this compound could be of interest in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

1-Allyl-3-(1H-indol-3-yl)urea is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes that can treat various disorders.

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . These pathways and their downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

Given the diverse biological activities of indole derivatives, the compound is likely to have significant effects at the molecular and cellular levels .

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-prop-2-enylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-7-13-12(16)15-11-8-14-10-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H2,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHQFESDCYTQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)

![Methyl 5-[(E)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1-methylpyrrole-2-carboxylate](/img/structure/B2975635.png)

![5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975637.png)

![2-[(4-Chloro-2-nitrophenyl)amino]acetic acid](/img/structure/B2975639.png)

![6-Methyl-2-[(2-methylbenzyl)sulfanyl]-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B2975640.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2975646.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2975649.png)

![N-(3-cyanophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2975654.png)